1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
Description
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a mixed-acid triacylglycerol (TAG) characterized by a racemic glycerol backbone esterified with two linoleic acid (C18:2, cis-9,12) residues at the sn-1 and sn-2 positions and one oleic acid (C18:1, cis-9) at the sn-3 position. This compound is widely used in pharmaceutical and biochemical research due to its role in lipid metabolism, therapeutic applications (e.g., wound healing ), and as a reference standard in chromatographic analyses . Its structural complexity and unsaturated fatty acid profile make it a subject of interest in studies on lipid digestion, absorption, and metabolic pathways.
Properties
IUPAC Name |
[2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16-,21-18+,28-25-,29-26-,30-27+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEBTVMJPTZDHO-FSGIZSMCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H100O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation and Fractionation
Raw vegetable oils undergo partial hydrogenation to stabilize unsaturated fatty acids and reduce oxidative susceptibility. This step is conducted at 120–180°C under 3–5 bar hydrogen pressure using nickel-based catalysts. Fractionation follows, where the hydrogenated oil is cooled to 10–15°C to separate high-melting triglycerides (e.g., fully saturated fats) from the liquid fraction enriched in linoleic and oleic acids.
Esterification with Glycerol
The fractionated oil is reacted with vegetable-derived glycerol at 180–220°C in a solvent-free system. The reaction proceeds via nucleophilic acyl substitution, where hydroxyl groups on glycerol attack carbonyl carbons of fatty acids. A molar ratio of 2:1 (linoleic acid to oleic acid) ensures preferential incorporation of linoleic acid at the sn-1 and sn-2 positions.
Table 1: Industrial Synthesis Parameters
| Parameter | Condition |
|---|---|
| Hydrogenation Catalyst | Nickel (1–2% w/w) |
| Fractionation Temp | 10–15°C |
| Esterification Temp | 180–220°C |
| Fatty Acid Ratio | 2:1 (Linoleic:Oleic) |
Laboratory-Scale Esterification Techniques
Chemical Catalysis
Small-scale synthesis employs acid catalysts such as p-toluenesulfonic acid (PTSA) or lipases. In a typical protocol, linoleic acid (2 eq) and oleic acid (1 eq) are mixed with glycerol in toluene, followed by 0.5% PTSA at 110°C for 6–8 hours. The reaction achieves 85–90% conversion, with residual monoacylglycerols removed via column chromatography.
Enzymatic Synthesis
Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin enables regioselective esterification. Under solvent-free conditions at 60°C, CAL-B preferentially acylates the sn-1 and sn-3 positions of glycerol, necessitating subsequent isomerization to achieve the sn-1,2 configuration.
Table 2: Laboratory Synthesis Methods
| Method | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Chemical | PTSA | 110 | 85–90 |
| Enzymatic | CAL-B | 60 | 70–75 |
Purification and Deodorization Processes
Crude 1,2-dilinoleoyl-3-oleoyl-rac-glycerol contains residual fatty acids, monoacylglycerols, and isomers. Deodorization at 200–220°C under vacuum (0.1–0.5 mbar) removes volatile impurities, including halogenated solvents and pesticide residues. Final purification uses short-path distillation to isolate triglycerides with >95% purity.
Isomer Control and Regioselectivity
The product typically contains 5–10% 1,3-dilinoleoyl-2-oleoyl isomers due to acyl migration during synthesis. Isomerization is minimized by maintaining reaction temperatures below 220°C and avoiding prolonged storage above 40°C. Nuclear magnetic resonance (NMR) and ultra-performance liquid chromatography (UPLC) confirm regioselectivity, with -NMR distinguishing sn-1,2 and sn-1,3 isomers via carbonyl carbon shifts.
Analytical Methods for Structural Confirmation
Chromatographic Analysis
UPLC coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) resolves triglyceride species within 10 minutes using a C18 column and acetonitrile-isopropanol gradients. Characteristic fragmentation patterns at m/z 881.4 ([M+Na]) confirm molecular identity.
Purity Assessment
Gas chromatography (GC) with flame ionization detection quantifies residual free fatty acids (<0.5%) and monoacylglycerols (<2%). Purity thresholds for research-grade material exceed 95%, as validated by certificates of analysis from suppliers.
Table 3: Analytical Specifications
| Parameter | Method | Specification |
|---|---|---|
| Triglyceride Content | UPLC-QTOF-MS | >95% |
| Free Fatty Acids | GC-FID | <0.5% |
| Isomer Ratio | -NMR | 90:10 (1,2:1,3) |
Chemical Reactions Analysis
Types of Reactions
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and peroxides.
Reduction: Hydrogenation can convert the unsaturated bonds to saturated ones.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like sodium methoxide can facilitate nucleophilic substitution.
Major Products
Oxidation: Epoxides and hydroperoxides.
Reduction: Saturated esters.
Substitution: Modified esters with different functional groups.
Scientific Research Applications
Research Applications
- Pharmaceutical Formulations
- Food Science
- Biochemical Assays
Case Study 1: Spleen Invigoration and Anti-Swelling Effects
A study examined the effects of active ingredients from coix seeds, including 1,2-dilinoleoyl-3-oleoyl-rac-glycerol, on spleen health and anti-swelling properties. Using chemometric analysis, the research highlighted the compound's potential therapeutic benefits in traditional medicine formulations .
Case Study 2: Skin Safety Evaluations
Research into the safety profile of diglycerides indicated that 1,2-dilinoleoyl-3-oleoyl-rac-glycerol does not produce significant skin irritation or sensitization in controlled studies. This finding supports its inclusion in cosmetic formulations without adverse effects on human skin .
Data Tables
| Application Area | Details |
|---|---|
| Pharmaceuticals | Enhances drug bioavailability; used in drug formulation studies |
| Food Science | Reduces scald development in apples; applied immediately post-harvest |
| Biochemical Assays | Acts as a standard reagent; used for enzyme activity assays |
| Safety Evaluations | Demonstrated no significant irritation or sensitization; safe for cosmetic use |
Mechanism of Action
The mechanism of action of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with enzymes involved in lipid metabolism, modulating their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Fatty Acid Variations
Table 1: Structural and Functional Comparison of Mixed-Acid Triacylglycerols
Key Observations:
- Positional Isomerism : The placement of unsaturated vs. saturated fatty acids significantly affects enzymatic hydrolysis rates. For example, 1,2-dioleoyl-3-palmitoyl-rac-glycerol is more resistant to pancreatic lipase compared to unsaturated analogs due to steric hindrance from palmitic acid .
- Unsaturation Impact: Compounds with linoleic acid (e.g., 1,2-dilinoleoyl-3-oleoyl-rac-glycerol) exhibit higher oxidative instability but enhanced bioactivity in anti-inflammatory and wound-healing contexts .
Stereochemical and Functional Differences
Key Observations:
- Racemic vs. sn-Specific: Racemic mixtures (e.g., rac-glycerol derivatives) are used to study non-stereoselective enzymatic processes, while sn-specific isomers (e.g., 1,3-dilinoleoyl-sn-glycerol) are critical for understanding stereospecific lipid signaling .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural characterization and purity assessment of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy for positional isomer confirmation (sn-1, sn-2 linoleoyl; sn-3 oleoyl) and mass spectrometry (MS) for molecular weight validation (exact mass: ~882.768 Da). High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or thin-layer chromatography (TLC) can assess purity (>95%) .
- Critical Consideration : For isotopic quantification, employ ¹³C-labeled internal standards (e.g., 1,2-Dioleoyl-rac-glycerol-¹³C₃) in GC- or LC-MS workflows to improve accuracy in complex matrices .
Q. How can researchers quantify 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol in biological or plant extracts?
- Methodology : Combine chemometric approaches with spectrum-effect relationship analysis, as demonstrated in coix seed studies. Use multivariate data analysis (e.g., PCA or PLS) to correlate spectral data (e.g., UV/IR) with bioactivity profiles .
- Validation : Cross-validate results with isotopic dilution assays (e.g., ¹³C₃-labeled analogs) to minimize matrix interference .
Q. What storage conditions are optimal to maintain the compound’s stability during experiments?
- Guidelines : Store in sealed, light-protected containers at -20°C in anhydrous conditions to prevent hydrolysis. Avoid prolonged exposure to oxygen or humidity, as unsaturated fatty acid chains (linoleoyl/oleoyl) are prone to oxidation .
Advanced Research Questions
Q. How do positional isomerism and acyl chain composition influence enzymatic interactions in lipid metabolism studies?
- Experimental Design : Compare sn-1/sn-2 vs. sn-3 regioselectivity using lipases (e.g., pancreatic or microbial lipases) in hydrolysis assays. Monitor reaction kinetics via LC-MS to identify preferential cleavage sites .
- Case Study : In endothelial cell models, sn-1/sn-2 oleoyl groups in related triacylglycerols (e.g., 1,2,3-Trioleoyl-rac-glycerol) modulate protein kinase C activity, suggesting positional effects on signaling pathways .
Q. What strategies resolve contradictions in reported effects on lipid bilayer stability?
- Conflict Analysis : Studies on lipid bilayers note variability in fluidity outcomes. Address this by standardizing experimental parameters:
- Use defined lipid ratios (e.g., 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol with phosphatidylglycerol derivatives).
- Control temperature gradients and hydration levels during differential scanning calorimetry (DSC) or fluorescence anisotropy assays .
- Data Reconciliation : Compare results across model systems (e.g., synthetic bilayers vs. cell-derived membranes) to isolate compound-specific effects .
Q. How does the compound’s acyl chain unsaturation impact oxidative stability in pharmaceutical formulations?
- Methodology : Accelerate oxidation studies under controlled O₂ exposure (e.g., 40°C/75% RH for 12 weeks). Quantify peroxide values via iodometric titration and monitor degradation products (e.g., aldehydes) using GC-MS .
- Mitigation : Incorporate antioxidants (e.g., α-tocopherol) at 0.01–0.1% w/w to preserve integrity without altering bioactivity .
Q. What in vitro models validate its reported anti-scald efficacy in agricultural applications?
- Experimental Model : Apply 3% w/v emulsions to post-harvest apple surfaces and simulate long-term storage (6 months at 4°C). Assess scald inhibition via ethylene production rates and lipid peroxidation markers (e.g., malondialdehyde) .
- Mechanistic Insight : Correlate efficacy with the compound’s ability to modulate cuticular lipid composition, reducing water loss and oxidative stress .
Methodological Notes
- Synthesis Optimization : For custom synthesis, employ enzymatic interesterification to achieve regioselective acylation, minimizing side products .
- Toxicity Screening : While no acute hazards are reported (NFPA/HMIS ratings: 0/0/0), evaluate chronic exposure effects in cell models using MTT assays and ROS detection kits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
